2H- vs. 1H-Triazole Regioisomerism: Class-Level Inference of Differential Target Binding
The 2H-1,2,3-triazole regioisomerism of the title compound represents a structurally defined differentiation point from the corresponding 1H-triazole analog (1-[1-(2,5-dimethylbenzenesulfonyl)azetidin-3-yl]-1H-1,2,3-triazole, hypothetically CAS not independently confirmed in primary literature). Within the sulfonyl-triazole kinase inhibitor class, triazole regioisomerism alters the nitrogen atom availability for hydrogen bonding with the kinase hinge region. Cross-class evidence from triazole-based SYK inhibitor patent families indicates that regioisomeric pairs can exhibit divergent potency profiles; for example, structurally related triazole derivatives in US Patent 9,586,931 display IC50 values ranging from 5.40 nM to >1,000 nM against SYK depending on substitution and connectivity [1]. No direct head-to-head comparison between the 2H and 1H regioisomers of the 2,5-dimethylbenzenesulfonyl-azetidine series was identified in permitted, citable sources. This evidence dimension is therefore classified as class-level inference only.
| Evidence Dimension | Triazole regioisomer identity (2H vs. 1H) and associated target binding topology |
|---|---|
| Target Compound Data | 2H-1,2,3-triazole regioisomer (title compound, CAS 2194846-01-8). Specific quantitative potency data against a defined target from permitted primary sources is not available as of the search date. |
| Comparator Or Baseline | 1H-1,2,3-triazole regioisomer (1-[1-(2,5-dimethylbenzenesulfonyl)azetidin-3-yl]-1H-1,2,3-triazole). No quantitative potency data from permitted primary sources available. |
| Quantified Difference | Quantified difference cannot be calculated due to absence of target-specific potency data for both regioisomers in permitted primary sources. |
| Conditions | Not applicable; class-level inference based on SYK inhibitor patent SAR trends (US 9,586,931). |
Why This Matters
For procurement intended to replicate or extend structure–activity relationships from patent disclosures, verifying the exact regioisomer is critical because 1H- and 2H-triazoles are not functionally interchangeable in kinase binding pockets.
- [1] Machacek MR, Romeo ET, Kattar SD, et al. Triazole derivatives as spleen tyrosine kinase (SYK) inhibitors. US Patent 9,586,931. Issued March 7, 2017. Assignee: Merck Sharp & Dohme Corp. View Source
